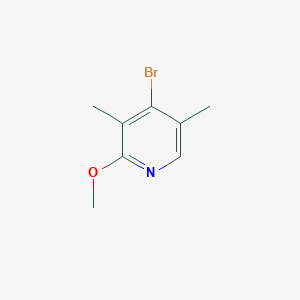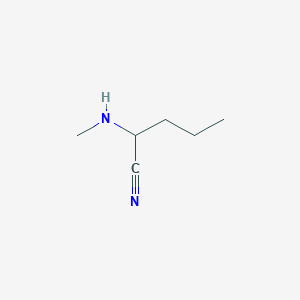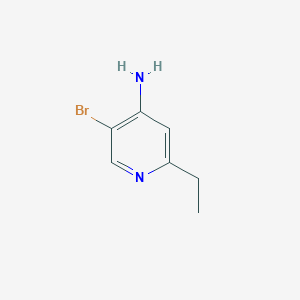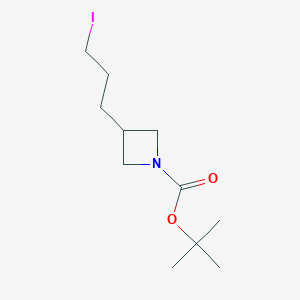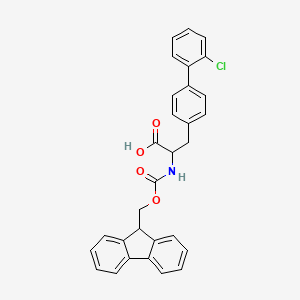
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine
Descripción general
Descripción
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is a chemical compound that belongs to the family of phenylalanine derivatives. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is not fully understood. However, it is known to interact with various biological molecules such as enzymes, receptors, and ion channels. It is also known to modulate the activity of various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is known to inhibit the activity of various enzymes such as proteases and kinases. It is also known to modulate the activity of various receptors such as G protein-coupled receptors and ion channels. It is also known to affect the growth and differentiation of various cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under standard laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It is also difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the use of this compound as a tool for studying the structure-activity relationship of various biological molecules. Finally, this compound can be used as a probe for studying protein-protein interactions and protein-ligand interactions.
In conclusion, this compound is a valuable compound for scientific research. It has various applications in the field of biochemistry and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Aplicaciones Científicas De Investigación
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is widely used in scientific research for its various applications. It is used as a building block for the synthesis of peptides and proteins. It is also used as a tool for studying the structure-activity relationship of various biological molecules such as enzymes, receptors, and ion channels. It is also used as a probe for studying protein-protein interactions and protein-ligand interactions.
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRUJUYUOLUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



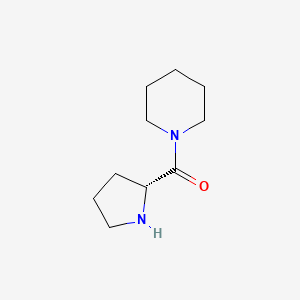

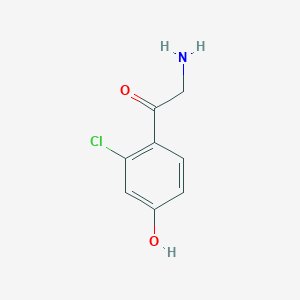
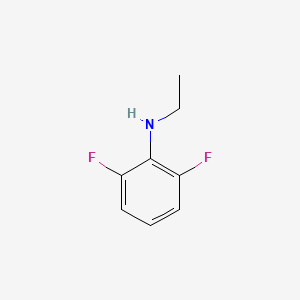
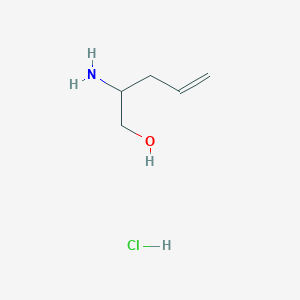

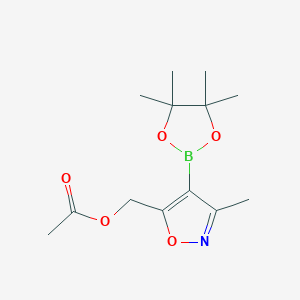
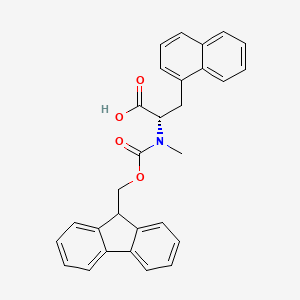
![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)
